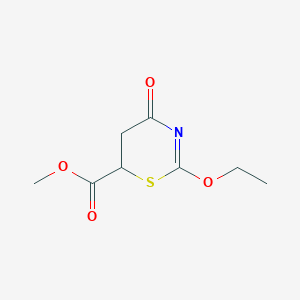

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO4S. It belongs to the class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-3-mercaptopropanoate with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the thiazine ring structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized for higher efficiency and yield. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thio derivatives.

Wissenschaftliche Forschungsanwendungen

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives with potential pharmaceutical applications.

Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of agrochemicals and dyes due to its stable thiazine ring structure.

Wirkmechanismus

The mechanism of action of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cell function. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.

4H-1,3-Thiazine-6-carboxylicacid,2-methoxy-5,6-dihydro-4-oxo-,methylester: Similar structure but with a methoxy group instead of an ethoxy group.

4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,propylester: Similar structure but with a propyl ester group instead of a methyl ester.

Uniqueness

The uniqueness of 4H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-5,6-dihydro-4-oxo-,methylester(9CI) lies in its specific ester group, which can influence its reactivity and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Biologische Aktivität

4H-1,3-Thiazine-6-carboxylic acid derivatives, particularly the compound 2-ethoxy-5,6-dihydro-4-oxo-, methyl ester (9CI), are of significant interest in medicinal chemistry due to their diverse biological activities. Thiazine compounds have been recognized for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific thiazine derivative, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound 4H-1,3-thiazine-6-carboxylic acid, 2-ethoxy-5,6-dihydro-4-oxo-, methyl ester (9CI) features a thiazine ring structure that is essential for its biological activity. The presence of both nitrogen and sulfur atoms within the ring contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Thiazine derivatives have demonstrated notable antimicrobial properties. For instance, research indicates that compounds within this class exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with the presence of specific functional groups that enhance their binding affinity to bacterial targets.

| Compound | Activity | Target Organism |

|---|---|---|

| 4H-1,3-Thiazine (9CI) | Antibacterial | E. coli |

| 4H-1,3-Thiazine (9CI) | Antifungal | C. albicans |

| 4H-1,3-Thiazine (9CI) | Antitubercular | M. tuberculosis |

Anticancer Activity

Several studies have explored the anticancer potential of thiazine derivatives. For example, a study evaluated the growth inhibition of cancer cell lines treated with various thiazine compounds. The results indicated that certain derivatives could significantly inhibit cell proliferation in human tumor cell lines such as NCI-H460 (lung cancer), MCF-7 (breast cancer), and SF-268 (brain cancer).

| Compound | GI50 (μmol/L) | NCI-H460 | MCF-7 | SF-268 |

|---|---|---|---|---|

| 2-Amino-5,6-dihydro-thiazine | 55.3 ± 8.7 | 60.0 ± 10 | 60.0 ± 10 | |

| 2-Amino-thiazine derivative | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 |

The data suggest that modifications to the thiazine structure can enhance anticancer efficacy.

Anti-inflammatory Activity

Thiazines have also been investigated for their anti-inflammatory effects. Compounds exhibiting this activity can modulate inflammatory pathways and reduce cytokine production in vitro and in vivo models. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Mechanistic Insights

The biological activity of thiazine derivatives like the methyl ester form is often attributed to their ability to interact with specific enzymes or receptors involved in disease pathways. For instance:

- Enzyme Inhibition : Thiazines may inhibit enzymes that are crucial for bacterial survival or tumor growth.

- Receptor Modulation : These compounds can act on various receptors influencing cellular signaling pathways related to inflammation or cancer progression.

Case Studies

- Antimicrobial Study : A recent study highlighted the synthesis of several thiazine derivatives and their evaluation against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that certain modifications led to enhanced antibacterial activity.

- Anticancer Evaluation : In a comparative study involving multiple thiazine derivatives, researchers found that those with additional functional groups exhibited greater cytotoxicity against cancer cell lines compared to their simpler counterparts.

Eigenschaften

IUPAC Name |

methyl 2-ethoxy-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFIGAKTZWTHFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=O)CC(S1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.